Dibenzyl chlorophosphonate
Overview
Description
Synthesis Analysis
The synthesis of dibenzyl chlorophosphonate and its derivatives involves reactions with benzyl alcohol, (methoxycarbonyl)phosphonic dichloride, and fluorination reactions for the introduction of difluoromethyl groups into the molecule (Mitchell et al., 1991); (Ladame, Willson, & Périé, 2002). These synthesis methods are crucial for generating compounds with specific properties and functionalities for further research and application in various chemical domains.
Molecular Structure Analysis
The molecular structure of dibenzyl chlorophosphonate and its derivatives has been explored through NMR and mass spectrometry, providing insights into their structural configurations and the nature of their bonds. These analyses are essential for understanding the reactivity and potential applications of these compounds (Lewkowski et al., 2017).
Chemical Reactions and Properties
Dibenzyl chlorophosphonate undergoes various chemical reactions, including hydrolysis, which proceeds rapidly and involves multiple pathways, demonstrating its reactive nature and the potential for generating diverse products. These reactions are significant for the development of prodrugs and the exploration of phosphorus chemistry (Mitchell et al., 1991).
Physical Properties Analysis
The physical properties of dibenzyl chlorophosphonate derivatives, such as solubility, thermal stability, and reactivity under different conditions, are crucial for their application in synthesis and material science. These properties are determined by the molecular structure and substituents present in the compounds (Mukmeneva et al., 1990).
Chemical Properties Analysis
The chemical properties of dibenzyl chlorophosphonate, including its reactivity with various organic and inorganic reagents, its role in catalysis, and its ability to undergo substitution reactions, highlight its versatility and importance in organic synthesis and chemical research (Bhagat & Chakraborti, 2007).
Scientific Research Applications
Phosphorylation and Phosphonylating Reactions : Dibenzyl H-phosphonate, a colorless, flammable liquid, is utilized in phosphorylation and phosphonylating reactions (Kullberg & Stawinski, 2004).
Facilitating Access to Phosphonates : Dibenzyl (lithiomethyl)phosphonate and dibenzyl (lithiodifluoromethyl)phosphonate are used for easy access to phosphonates with benzyl ester protecting groups, simplifying the deprotection process through hydrogenolysis (Berkowitz, Bhuniya & Peris, 1999).
Enhancing Selectivity and Reaction Rate : The presence of phosphonium salts increases the selectivity and reaction rate in N-benzylation of primary aliphatic amines with dibenzyl carbonate, possibly due to acid-base interactions (Loris, Perosa, Selva & Tundo, 2004).
Cardiac Arrhythmias Protection : Dibenamine, a derivative, protects animals against cardiac arrhythmias induced by cyclopropane-adrenaline through an unclear mechanism (Fawaz, 1951).
Synthesis of Precursors for Aziridinium Ions : Successful synthesis of precursors for -phosphonylated aziridinium ions via mesylation of specific dibenzyl phosphonate derivatives (Piotrowska & Wróblewski, 2009).
Photoreactions of Benzylic Sulphones : Studying the photoreactions of benzyl 4-chlorobenzyl sulphone to understand desulphonylation processes (Robinson & Vernon, 1977).
Synthesis of Difluoromethyl Ketophosphonates : Demonstrating a convenient synthesis of dibenzyl,-difluoro--ketophosphonates, enabling their introduction into multiply functionalized molecules without using diethyl phosphonate route (Ladame, Willson & Périé, 2002).
NMR and Mass Spectrometry Characterizations : Dibenzyl amino(pyren-1-yl)methyl phosphonates showing interesting phenomena when analyzed by NMR and mass spectrometry (Lewkowski, Karpowicz, Rodriguez Moya & Pasternak, 2017).
Therapeutic Applications : Demonstrating potential therapeutic applications, such as in treating Staphylococcus aureus infections by disrupting aggregates and clearing biofilms (Yeswanth, Chandra Sekhar, Chaudhary & Sarma, 2018).
properties
IUPAC Name |
[chloro(phenylmethoxy)phosphoryl]oxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClO3P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADJFRGSGWGMNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl chlorophosphonate | |
CAS RN |
538-37-4 | |
Record name | Dibenzyl chlorophosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [chloro(phenylmethoxy)phosphoryl]oxymethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBENZYL CHLOROPHOSPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWP897QDQL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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